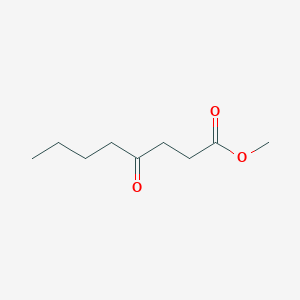![molecular formula C32H34N8O2 B14144632 1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) CAS No. 524934-55-2](/img/structure/B14144632.png)
1,1'-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) is an organic compound characterized by its unique structure, which includes a hexane backbone and two urea groups attached to phenyl rings with diazenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) typically involves a multi-step process. One common method starts with the preparation of the diazenyl-substituted phenyl isocyanate, which is then reacted with hexane-1,6-diamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the product.
Chemical Reactions Analysis
Types of Reactions
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) can undergo various types of chemical reactions, including:
Oxidation: The diazenyl groups can be oxidized to form azo compounds.
Reduction: The diazenyl groups can be reduced to form hydrazine derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) involves its interaction with specific molecular targets. The diazenyl groups can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, potentially altering their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-hexane-1,6-diylbis(3-phenylurea): Lacks the diazenyl substituents, resulting in different chemical and biological properties.
1,1’-hexane-1,6-diylbis(3-{4-[(E)-methylphenyldiazenyl]phenyl}urea): Contains methyl-substituted diazenyl groups, which may affect its reactivity and interactions.
Uniqueness
1,1’-hexane-1,6-diylbis(3-{4-[(E)-phenyldiazenyl]phenyl}urea) is unique due to the presence of the diazenyl substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
524934-55-2 |
|---|---|
Molecular Formula |
C32H34N8O2 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1-(4-phenyldiazenylphenyl)-3-[6-[(4-phenyldiazenylphenyl)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C32H34N8O2/c41-31(35-25-15-19-29(20-16-25)39-37-27-11-5-3-6-12-27)33-23-9-1-2-10-24-34-32(42)36-26-17-21-30(22-18-26)40-38-28-13-7-4-8-14-28/h3-8,11-22H,1-2,9-10,23-24H2,(H2,33,35,41)(H2,34,36,42) |
InChI Key |
OFEWGIVHSQFAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NCCCCCCNC(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




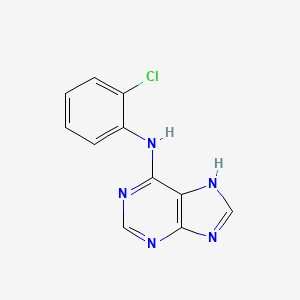
![ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate](/img/structure/B14144568.png)
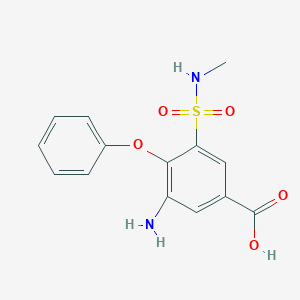
![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)
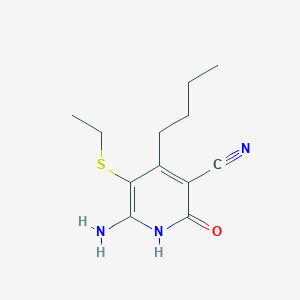

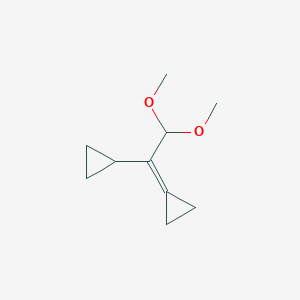
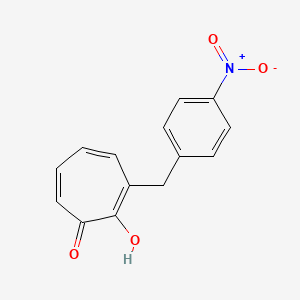
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
